4-((4'-Methoxy-[1,1'-biphenyl])-4-sulfonamido)benzoic acid
Overview
Description
4-((4'-Methoxy-[1,1'-biphenyl])-4-sulfonamido)benzoic acid is a useful research compound. Its molecular formula is C20H17NO5S and its molecular weight is 383.4. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivative Characterization:
- A study by Dineshkumar and Thirunarayanan (2019) details the synthesis of some 4-(substituted phenylsulfonamido)benzoic acids, including the subject compound, via fly-ash:H3PO3 nano catalyst catalyzed condensation. These compounds, characterized by analytical and spectroscopic data, displayed significant antimicrobial activities (S. Dineshkumar & G. Thirunarayanan, 2019).
- Almarhoon et al. (2019) reported a method for synthesizing sulfonamide and sulfonate carboxylic acid derivatives, including variants of the subject compound. These derivatives were synthesized under eco-friendly conditions and showed potential for significant biological applications (Z. Almarhoon, S. Soliman, H. Ghabbour, & A. El‐Faham, 2019).
Chemical Properties and Applications:
- The study by Kim, Robertson, and Guiver (2008) explored sulfonated polymers, including those derived from compounds similar to 4-((4'-Methoxy-[1,1'-biphenyl])-4-sulfonamido)benzoic acid, for their application as proton exchange membranes in fuel cells. These polymers exhibited high proton conductivity, suggesting their utility in energy-related applications (D. Kim, G. Robertson, & M. Guiver, 2008).
- Michman and Weiss (1990) described an electrochemical method for the selective conversion of 4-(Di-n-propylsulfamyl)toluene to 4-(Di-n-propylsulfamyl)benzoic acid, a process that highlights the chemical versatility and potential application of similar sulfonamido benzoic acid derivatives in pharmaceutical manufacturing (M. Michman & M. Weiss, 1990).
Biological Activities and Potential Applications:
- Abdoli et al. (2018) investigated a series of benzamides incorporating 4-sulfamoyl moieties, akin to the subject compound, for their inhibitory effects on human carbonic anhydrase isoforms. These compounds exhibited significant inhibitory activity, suggesting their potential as therapeutic agents (M. Abdoli, M. Bozdağ, A. Angeli, & C. Supuran, 2018).
Mechanism of Action
Target of Action
It is suggested that the compound forms multiple hydrogen bonds with amino acids in their active pockets .
Mode of Action
The compound interacts with its targets by forming two or more hydrogen bonds with amino acids, demonstrating encouraging binding energy . The specific amino acid residues involved include ASP168, PHE169, GLU71, PHE169, and SER32 .
Result of Action
The compound exhibits significant cytotoxic effects, as indicated by its low IC50 values
Biochemical Analysis
Biochemical Properties
It is known that the compound contains a methoxy group and a benzoic acid group, which may influence its interactions with various biomolecules .
Molecular Mechanism
It is hypothesized that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Future studies should focus on the compound’s stability, degradation, and long-term effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of 4-((4’-Methoxy-[1,1’-biphenyl])-4-sulfonamido)benzoic acid in animal models .
Properties
IUPAC Name |
4-[[4-(4-methoxyphenyl)phenyl]sulfonylamino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO5S/c1-26-18-10-4-14(5-11-18)15-6-12-19(13-7-15)27(24,25)21-17-8-2-16(3-9-17)20(22)23/h2-13,21H,1H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNQOUZSNZLJLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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